Cas no 4210-05-3 (Benzene, 1,3-dichloro-2-(methylsulfonyl)-)

Benzene, 1,3-dichloro-2-(methylsulfonyl)- structure
4210-05-3 structure
Product name:Benzene, 1,3-dichloro-2-(methylsulfonyl)-
CAS No:4210-05-3
MF:C7H6Cl2O2S
MW:225.092339038849
CID:1513429
PubChem ID:2758173

Benzene, 1,3-dichloro-2-(methylsulfonyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,3-dichloro-2-(methylsulfonyl)-
    • 2,6-DICHLOROPHENYLMETHYLSULFONE
    • methylsulphonyl-2,6-dichlorobenzene
    • AKOS024388224
    • SCHEMBL5020875
    • 1,3-dichloro-2-methylsulfonylbenzene
    • DTXSID10374204
    • 1,3-DICHLORO-2-METHANESULFONYLBENZENE
    • 4210-05-3
    • MDL: MFCD03789184
    • Inchi: InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,1H3
    • InChI Key: ZBLWCNSYUFZBLM-UHFFFAOYSA-N
    • SMILES: CS(=O)(=O)C1=C(C=CC=C1Cl)Cl

Computed Properties

  • Exact Mass: 223.94668
  • Monoisotopic Mass: 223.947
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: 84-85°C
  • Boiling Point: 373.6±42.0 °C at 760 mmHg
  • Flash Point: 179.8±27.9 °C
  • PSA: 34.14
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Benzene, 1,3-dichloro-2-(methylsulfonyl)- Security Information

Benzene, 1,3-dichloro-2-(methylsulfonyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
019369-1g
2,6-Dichlorophenylmethylsulfone
4210-05-3 98%
1g
£71.00 2022-02-28
eNovation Chemicals LLC
Y1259031-25g
2,6-Dichlorophenylmethylsulfone
4210-05-3 98%
25g
$1160 2024-06-05
eNovation Chemicals LLC
Y1259031-1g
2,6-Dichlorophenylmethylsulfone
4210-05-3 98%
1g
$215 2024-06-05
Fluorochem
019369-5g
2,6-Dichlorophenylmethylsulfone
4210-05-3 98%
5g
£211.00 2022-02-28
1PlusChem
1P01EWDA-1g
2,6-Dichlorophenylmethylsulfone
4210-05-3 98%
1g
$104.00 2024-05-02
1PlusChem
1P01EWDA-25g
2,6-Dichlorophenylmethylsulfone
4210-05-3 98%
25g
$758.00 2024-05-02
A2B Chem LLC
AX73950-1g
2,6-Dichlorophenylmethylsulfone
4210-05-3 98%
1g
$75.00 2024-04-20
eNovation Chemicals LLC
Y1259031-25g
2,6-Dichlorophenylmethylsulfone
4210-05-3 98%
25g
$1225 2025-02-21
eNovation Chemicals LLC
Y1259031-5g
2,6-Dichlorophenylmethylsulfone
4210-05-3 98%
5g
$465 2025-02-18
eNovation Chemicals LLC
Y1259031-1g
2,6-Dichlorophenylmethylsulfone
4210-05-3 98%
1g
$220 2025-02-21

Benzene, 1,3-dichloro-2-(methylsulfonyl)- Related Literature

Additional information on Benzene, 1,3-dichloro-2-(methylsulfonyl)-

Compound CAS No. 4210-05-3: Benzene, 1,3-dichloro-2-(methylsulfonyl)-

Benzene, 1,3-dichloro-2-(methylsulfonyl)- (CAS No. 4210-05-3) is a highly specialized organic compound with a unique structure and versatile applications in various fields of chemistry and materials science. This compound is characterized by its benzene ring substituted with two chlorine atoms at the 1 and 3 positions and a methylsulfonyl group at the 2 position. The methylsulfonyl group (-SO₂CH₃) introduces significant electronic effects, making this compound highly reactive and suitable for a wide range of chemical transformations.

The synthesis of Benzene, 1,3-dichloro-2-(methylsulfonyl)- typically involves multi-step reactions, including chlorination and sulfonation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to enhance reaction yields and minimize by-products. These developments are particularly relevant in the context of green chemistry, where reducing waste and improving process efficiency are paramount.

One of the most notable applications of Benzene, 1,3-dichloro-2-(methylsulfonyl)- is in the field of materials science, where it serves as a precursor for the synthesis of advanced polymers and high-performance materials. The compound's reactivity allows it to undergo various polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability. Recent studies have demonstrated its potential in the development of lightweight composites for aerospace applications.

In addition to its role in materials science, Benzene, 1,3-dichloro-2-(methylsulfonyl)- has found significant utility in medicinal chemistry. Its ability to act as a bioisostere makes it a valuable tool in drug design, where it can replace other functional groups without altering the overall pharmacophore significantly. This property has been leveraged in the development of new drug candidates targeting various therapeutic areas, including cancer and inflammatory diseases.

Recent research has also highlighted the potential of Benzene, 1,3-dichloro-2-(methylsulfonyl)- as a building block for supramolecular chemistry. By incorporating this compound into self-assembling systems, scientists have created novel nanostructures with applications in drug delivery and sensing technologies. These advancements underscore the compound's versatility and its importance in cutting-edge chemical research.

From an analytical standpoint, the characterization of Benzene, 1,3-dichloro-2-(methylsulfonyl)- has benefited from modern spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and reactivity under various conditions. Furthermore, computational chemistry tools have been employed to predict its electronic properties and reactivity patterns, aiding in the design of new synthetic routes.

In conclusion, Benzene, 1,3-dichloro-2-(methylsulfonyl)- (CAS No. 4210-05-3) is a multifaceted compound with significant implications across diverse fields of chemistry. Its unique structure enables a wide range of applications in materials science, medicinal chemistry, and supramolecular systems. As research continues to uncover new possibilities for this compound, its role in advancing chemical innovation is expected to grow even further.

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